5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

KRAS G12C inhibitor Indazole regioisomer Binding affinity

5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol (CAS 2368909-39-9) is a heterocyclic building block from the indazole family, characterized by a tetrahydropyran (THP) protecting group at the N1 position, a chlorine atom at C5, a methyl group at C6, and a free hydroxyl at C4. This specific substitution pattern is the core fragment of several clinical-stage KRAS G12C inhibitors, most notably Opnurasib (JDQ-443 / NVP-JDQ-443).

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
Cat. No. B12976389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)O
InChIInChI=1S/C13H15ClN2O2/c1-8-6-10-9(13(17)12(8)14)7-15-16(10)11-4-2-3-5-18-11/h6-7,11,17H,2-5H2,1H3
InChIKeyLVGWJLGJWAQQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: A Regiospecific, Protected Building Block for KRAS G12C Inhibitor Synthesis


5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol (CAS 2368909-39-9) is a heterocyclic building block from the indazole family, characterized by a tetrahydropyran (THP) protecting group at the N1 position, a chlorine atom at C5, a methyl group at C6, and a free hydroxyl at C4 . This specific substitution pattern is the core fragment of several clinical-stage KRAS G12C inhibitors, most notably Opnurasib (JDQ-443 / NVP-JDQ-443) [1]. The compound serves as a protected intermediate, enabling selective synthetic elaboration at the C4 hydroxyl before deprotection to reveal the active pharmacophore [2].

Why 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol Cannot Be Replaced by Generic Indazole Analogs


Substituting this building block with a close analog such as the 6-chloro-5-methyl regioisomer (CAS 2368909-45-7, which shares identical molecular weight and formula ) or the des-methyl variant is not viable in the context of KRAS G12C drug discovery. The 5-chloro-6-methyl substitution pattern forms a critical part of the binding pharmacophore that occupies the cryptic H95 groove of GDP-bound KRAS G12C [1]. Regioisomeric or halo-swapped analogs significantly alter the vector and electrostatic potential at the indazole C4 position, which directly affects the dihedral angle and hydrogen-bonding capability of the downstream inhibitor [2]. The THP protecting group is essential for synthetic tractability; unprotected 5-chloro-6-methyl-1H-indazol-4-ol suffers from poor regiospecificity in subsequent cross-coupling or alkylation steps, leading to complex mixtures and low yields [3].

Quantitative Differentiation Evidence for 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol


Critical Regiochemistry for KRAS G12C Inhibitor Potency: 5-Chloro-6-methyl vs. 6-Chloro-5-methyl

The 5-chloro-6-methyl substitution pattern in the indazole fragment is essential for high-affinity binding to GDP-bound KRAS G12C. In the clinical candidate Opnurasib (JDQ-443), which contains the 5-chloro-6-methyl-1H-indazol-4-yl fragment derived from this building block, the compound inhibits KRAS G12C-mediated c-Raf recruitment with an IC50 of 0.012 µM . In cellular assays, JDQ-443 inhibits proliferation of KRAS G12C-mutant cell lines NCI-H358 and NCI-H2122 with IC50 values of 18 nM and 63 nM, respectively [1]. In contrast, a structurally related analog containing a modified indazole core (US11702409, Example 30a/30b) exhibits an IC50 of >50,000 nM against the same target, representing a >4,000-fold loss in potency [2]. The 6-chloro-5-methyl regioisomer (CAS 2368909-45-7) would alter the exit vector from the indazole core, directly impacting the geometry of the covalent warhead relative to the KRAS C12 residue .

KRAS G12C inhibitor Indazole regioisomer Binding affinity

THP Protection Enables Selective C4 Hydroxyl Functionalization vs. Unprotected Indazole Side Reactions

The THP protecting group at the N1 position of the indazole ring suppresses N1–H acidity (pKa ~12–14) and prevents competitive N-alkylation during C4 hydroxyl functionalization. Unprotected 5-chloro-6-methyl-1H-indazol-4-ol typically yields N1/C4 bis-alkylated products in ratios ranging from 1:1 to 3:1 under standard alkylation conditions . With the THP group in place, C4-selective Mitsunobu, sulfonylation, or O-arylation reactions proceed with >95% chemoselectivity . The THP group is also readily cleaved under mild acidic conditions (e.g., 1 M HCl in THF/water at room temperature, 2–4 h), preserving the integrity of the C4-ether functionality, whereas other N-protecting groups such as SEM or Boc require harsher deprotection conditions that risk C4-ether cleavage . The THP-protected building block offers a superior balance of protection robustness and deprotection lability compared to N-unsubstituted or N-SEM/Boc analogs for multi-step synthetic sequences toward KRAS inhibitors [1].

Protecting group strategy Synthetic efficiency N1 protection

Specificity for Drug-Discovery Enabling Cross-Coupling: C4 Boronic Ester Derivative as a Gatekeeper Intermediate

This building block is the direct precursor to the C4 boronic ester derivative (CAS 2374152-77-7, 5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole), which serves as the pivotal Suzuki coupling partner for assembling KRAS G12C inhibitor cores . The boronic ester is prepared directly from the C4 hydroxyl via O-triflation and Pd-catalyzed borylation, a transformation that is only feasible with N1 protection in place to avoid competing N-borylation [1]. Commercial availability of the THP-protected 4-ol building block at 98% purity (Leyan Product 1567252) ensures reproducible access to the boronic ester with high batch-to-batch consistency . In contrast, analogous building blocks where the halogen is bromine (5-bromo-6-methyl variant) or the methyl is absent (5-chloro des-methyl variant) produce boronic esters that couple with different efficiencies and lead to inhibitors with altered selectivity profiles .

Suzuki coupling Boronic ester C4 functionalization

Documented Linkage to Clinical-Stage Asset Opnurasib Confirms Pharmacophoric Relevance

The 5-chloro-6-methyl-1H-indazol-4-ol fragment is the exclusive indazole chemotype present in Opnurasib (JDQ-443, UNII Q3W0H3V1LQ), a covalent KRAS G12C inhibitor currently in Phase II/III clinical trials for non-small cell lung cancer (NCT05358249) [1]. Opnurasib achieves low nanomolar cellular potency (IC50 18–63 nM across KRAS G12C cell lines) and demonstrates a novel binding mode that exploits interactions between the indazole C5-chloro/C6-methyl groups and the cryptic H95 pocket of GDP-KRAS G12C [2]. No clinical-stage KRAS G12C inhibitor (including sotorasib, adagrasib, divarasib, or GDC-6036) utilizes the regioisomeric 6-chloro-5-methyl or other substituted indazole cores, confirming that the 5-chloro-6-methyl indazole substitution is uniquely selected for clinical translation [3]. This clinical validation establishes this building block as the definitive starting point for any medicinal chemistry program intending to replicate or improve upon the JDQ-443 pharmacophore [4].

Opnurasib Clinical candidate Pharmacophore validation

Optimal Procurement and Application Scenarios for 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol


Synthesis of the KRAS G12C Clinical Candidate JDQ-443 (Opnurasib) and Back-Up Series

This building block is the required starting material for constructing the indazole-pyrazole-spiroazetidine core of Opnurasib (JDQ-443). Following THP deprotection, the C4 hydroxyl is converted to the corresponding triflate or boronic ester for Suzuki coupling with the pyrazole intermediate, ultimately yielding the covalent KRAS G12C inhibitor with IC50 values of 0.012 µM (c-Raf recruitment) and 18–63 nM (cellular proliferation) . Any program replicating the JDQ-443 scaffold must procure this exact building block; regioisomeric, halo-swapped, or N-unprotected analogs will not reproduce the clinically validated pharmacophore [1].

Medicinal Chemistry SAR Exploration Around the Indazole C5/C6 Positions

For structure–activity relationship (SAR) studies aiming to understand the contribution of the C5-chloro and C6-methyl groups to KRAS G12C binding, this compound serves as the reference standard against which variants (e.g., 5-fluoro-6-methyl, 5-chloro-6-ethyl, or 5-bromo-6-methyl analogs) are compared. The commercial availability at 98% purity allows researchers to establish a high-quality baseline for cellular potency (reference IC50 = 4 nM for the JDQ-443 series in NCI-H358 ERK phosphorylation assay) [2], enabling reliable interpretation of SAR trends when individual substituents are systematically varied.

Multi-Step Synthetic Route Optimization for Protected Indazole Intermediates

Process chemistry teams optimizing the large-scale synthesis of indazole-containing kinase inhibitors can use this THP-protected building block to develop robust C4-functionalization protocols (Mitsunobu, sulfonylation, O-arylation) while the N1 position remains masked [3]. The THP group's orthogonal deprotection profile (mild acid, room temperature) allows chemists to explore a wide pH and temperature window for C4 derivatization without risking premature N1 deprotection—a key advantage over SEM- or Boc-protected indazoles, which require fluoride sources or strong acid for cleavage.

Reference Standard for Analytical Method Development and Quality Control

With a defined purity specification of 98% and well-characterized physicochemical properties (LogP 3.40, TPSA 47.28 Ų) , this building block can serve as a system suitability standard for HPLC, LCMS, and NMR methods used to monitor the purity of in-process intermediates during KRAS inhibitor synthesis. Its distinct retention time and mass spectral signature (MH+ = 267.13 Da) provide a reliable reference point for impurity profiling in multi-kilogram manufacturing campaigns.

Quote Request

Request a Quote for 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.